Mepramidil

概要

説明

メプラミジル: は、主に狭心症治療薬として使用される化学化合物です。冠状動脈を直接拡張させることで、冠血流量を増やす効果で知られています。 この化合物はまた、心筋収縮力に対する軽度の抑制効果を有し、血圧を低下させる可能性があり、狭心症の緩和に有効です .

準備方法

合成経路と反応条件: メプラミジルは、3,3-ジフェニルプロピルアミンと3,4,5-トリメトキシ安息香酸クロリドを反応させる多段階プロセスによって合成することができます。 この反応は、一般的にトリエチルアミンなどの塩基の存在下、無水条件下、制御された温度で行われ、高収率と高純度を確保します .

工業生産方法: 工業的な設定では、メプラミジルの生産は、同様の反応条件を使用しますが、効率とコスト効率のために最適化された大規模合成を含みます。 このプロセスには、最終製品が医薬品規格を満たすことを保証するための厳格な精製工程が含まれています .

化学反応の分析

反応の種類: メプラミジルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: メプラミジルは、さまざまな代謝産物を生成するために酸化することができます。

還元: この化合物は、特定の条件下で還元されて、異なる誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、メプラミジルのさまざまな酸化および還元誘導体、ならびに異なる薬理学的特性を持つ可能性のある置換アナログが含まれます .

科学研究の応用

メプラミジルは、科学研究において幅広い応用範囲を持っています。

化学: 冠血管拡張剤の研究におけるモデル化合物として使用されます。

生物学: 研究者は、冠状動脈拡張に関連する細胞メカニズムに対するその影響を研究しています。

医学: メプラミジルは、特に狭心症を含む心臓血管疾患の治療における潜在的な用途について調査されています。

科学的研究の応用

Pharmacological Properties

Mepramidil is primarily known as a central nervous system depressant with analgesic properties. It acts on opioid receptors, similar to other opioids, but with a distinct profile that may offer advantages in specific clinical scenarios. Its mechanism involves modulation of pain pathways, making it a candidate for pain management therapies.

Clinical Applications

- Pain Management : this compound has been studied for its effectiveness in managing acute and chronic pain conditions. Its rapid onset and short duration of action make it suitable for procedural sedation and postoperative pain relief.

- Antispasmodic Effects : The compound has been investigated for its potential to relieve spasms in biliary and renal tracts, although studies have shown mixed results compared to traditional opioids .

- Sedation in Pediatric Patients : Research indicates that this compound may be beneficial for sedation in pediatric populations undergoing procedures, although concerns about safety and efficacy compared to alternative agents persist .

Case Study 1: Efficacy in Procedural Sedation

A study conducted at a children's hospital evaluated the use of this compound for procedural sedation. The results indicated that while it provided adequate sedation, the risk of adverse effects such as respiratory depression necessitated careful monitoring .

Case Study 2: Comparison with Other Opioids

A comparative study assessed this compound against other opioids in treating biliary colic. The findings showed no significant advantage over standard treatments, leading to recommendations for cautious use in clinical practice .

Data Table: Summary of Clinical Studies on this compound

Safety and Adverse Effects

Despite its potential benefits, this compound is associated with several adverse effects, including:

作用機序

メプラミジルは、冠状動脈を直接拡張することで効果を発揮し、冠血流量を増やします。これは、心筋細胞へのカルシウムイオンの流入を阻害することによって達成され、冠状動脈平滑筋の弛緩につながります。この作用は、心筋の酸素需要を減らし、狭心症の症状を軽減します。 この化合物はまた、心筋収縮力に対する軽度の抑制効果を有し、血圧を低下させる可能性があります .

類似の化合物との比較

類似の化合物:

ニトログリセリン: メプラミジルと同様に、ニトログリセリンは、冠状動脈を拡張することで狭心症の治療に使用されます。ニトログリセリンは、より速い作用開始時間を持ちます。

イソソルビド二硝酸: この化合物は、冠状動脈も拡張しますが、メプラミジルに比べて作用持続時間が長いです。

アムロジピン: 血管平滑筋におけるカルシウムイオンの流入を阻害することによって、異なるメカニズムで作用する、冠状動脈も拡張するカルシウムチャネルブロッカーです.

ユニークさ: メプラミジルは、冠状動脈拡張、心筋収縮力に対する軽度の抑制効果、および血圧低下効果を組み合わせた点でユニークです。 これは、他の類似の化合物に比べて副作用が少ない、狭心症の治療に特に効果的です .

類似化合物との比較

Nitroglycerin: Like Mepramidil, nitroglycerin is used to treat angina pectoris by dilating coronary arteries. nitroglycerin has a more rapid onset of action.

Isosorbide dinitrate: This compound also dilates coronary arteries but has a longer duration of action compared to this compound.

Amlodipine: A calcium channel blocker that also dilates coronary arteries but works through a different mechanism by inhibiting calcium ion influx in vascular smooth muscle.

Uniqueness: this compound is unique in its combination of coronary artery dilation, mild myocardial contractility inhibition, and blood pressure-lowering effects. This makes it particularly effective in treating angina pectoris with fewer side effects compared to other similar compounds .

生物活性

Mepramidil, a compound related to meperidine, has garnered attention in pharmacological research due to its analgesic properties and associated biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.

This compound primarily acts as an opioid agonist , particularly at the kappa-opioid receptor. This mechanism is crucial for its analgesic effects, as it modulates pain perception through the inhibition of neurotransmitter release in the central nervous system (CNS). The binding of this compound to these receptors activates G-protein-coupled pathways, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced neurotransmitter release, including substance P and GABA .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights several important factors:

- Absorption and Bioavailability : this compound exhibits variable oral bioavailability, generally ranging from 50% to 60% in individuals with normal liver function. This bioavailability can increase significantly (80-90%) in patients with hepatic impairment due to reduced first-pass metabolism .

- Distribution : The compound has a volume of distribution that allows it to cross the blood-brain barrier effectively. It is also distributed into breast milk and crosses the placenta .

- Metabolism : this compound is metabolized in the liver through hydrolysis and N-demethylation to form normeperidine, which possesses half the potency of this compound but exhibits greater CNS stimulation effects. Normeperidine can accumulate in cases of renal impairment, leading to toxicity .

- Elimination : The elimination half-life of this compound is approximately 2-5 hours, whereas normeperidine has a much longer half-life (15-30 hours), especially in patients with renal dysfunction .

Clinical Implications

Despite its analgesic properties, this compound's clinical use has been scrutinized due to several adverse effects:

- Toxicity : Normeperidine can lead to neurotoxic effects such as anxiety, hallucinations, and seizures when accumulated. This risk is particularly pronounced in patients with renal impairment or those receiving high doses over extended periods .

- Drug Interactions : this compound can interact with other medications, especially those affecting serotonin levels, leading to potential serotonin syndrome. This risk necessitates careful monitoring when prescribed alongside selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs) .

Case Studies

- Pain Management in Surgical Patients : A study evaluating this compound's effectiveness in postoperative pain management found that while it provided adequate analgesia for short-term use, its side effects led many practitioners to prefer alternative opioids that offer better safety profiles and efficacy .

- Pediatric Use : In pediatric settings, this compound has been used for procedural sedation; however, recent guidelines recommend limiting its use due to concerns about normeperidine toxicity and the availability of safer alternatives like ketamine and midazolam .

Summary Table of this compound’s Biological Activity

| Parameter | Details |

|---|---|

| Mechanism of Action | Kappa-opioid receptor agonist |

| Bioavailability | 50-60% (normal), 80-90% (hepatic impairment) |

| Volume of Distribution | Crosses blood-brain barrier; distributes into milk |

| Metabolism | Hydrolysis to normeperidine; CYP450 involvement |

| Elimination Half-life | This compound: 2-5 hours; Normeperidine: 15-30 hours |

| Toxicity Risks | Neurotoxicity from normeperidine accumulation |

| Drug Interactions | Risk of serotonin syndrome with SSRIs/MAOIs |

特性

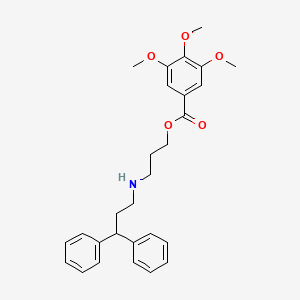

IUPAC Name |

3-(3,3-diphenylpropylamino)propyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-31-25-19-23(20-26(32-2)27(25)33-3)28(30)34-18-10-16-29-17-15-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,19-20,24,29H,10,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYJCDHOWBSELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24050-58-6 (hydrochloride) | |

| Record name | Mepramidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40178590 | |

| Record name | Mepramidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23891-60-3 | |

| Record name | Mepramidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepramidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPRAMIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8KR48J61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。